Rhizoxin

Description

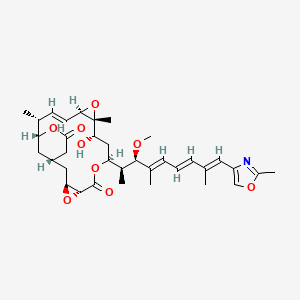

Structure

3D Structure

Properties

IUPAC Name |

(1S,3S,5R,8S,10S,11R,13R,14E,16R,17R)-10-hydroxy-8-[(2S,3R,4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-ene-6,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H47NO9/c1-19(13-25-18-41-23(5)36-25)9-8-10-21(3)32(40-7)22(4)27-17-29(37)35(6)30(45-35)12-11-20(2)26-14-24(16-31(38)42-26)15-28-33(43-28)34(39)44-27/h8-13,18,20,22,24,26-30,32-33,37H,14-17H2,1-7H3/b9-8+,12-11+,19-13+,21-10+/t20-,22+,24+,26-,27+,28+,29+,30-,32+,33-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPCHSCAPHNHAV-QIPOKPRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2C(O2)(C(CC(OC(=O)C3C(O3)CC4CC1OC(=O)C4)C(C)C(C(=CC=CC(=CC5=COC(=N5)C)C)C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C/[C@@H]2[C@](O2)([C@H](C[C@H](OC(=O)[C@H]3[C@@H](O3)C[C@@H]4C[C@H]1OC(=O)C4)[C@H](C)[C@H](/C(=C/C=C/C(=C/C5=COC(=N5)C)/C)/C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897515 | |

| Record name | Rhizoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 1 (mg/mL), MeOH > 50 (mg/mL), CHC13 > 50 (mg/mL) | |

| Record name | RHIZOXIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/332598%20(1998).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

90996-54-6 | |

| Record name | Rhizoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90996-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhizoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090996546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhizoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHIZOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1V1Y784E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Symbiotic Origin of a Potent Antimitotic Agent: A Technical Guide to the Discovery and Isolation of Rhizoxin from Rhizopus microsporus and its Endosymbiont

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizoxin, a potent 16-membered macrolide, has garnered significant interest in the scientific community for its powerful antimitotic and antifungal properties. Initially isolated from the fungus Rhizopus microsporus, the causative agent of rice seedling blight, it was later discovered that the true producer of this complex natural product is a bacterial endosymbiont, Burkholderia rhizoxinica (also known as Mycetohabitans rhizoxinica). This symbiotic relationship, where the fungus harbors the bacterium for the production of a key virulence and defense molecule, represents a fascinating example of microbial co-evolution. This technical guide provides an in-depth overview of the discovery of this compound, its isolation from the symbiotic partners, and detailed methodologies for key experimental procedures. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and oncology drug development.

Introduction: A Paradigm Shift in Natural Product Discovery

The discovery of this compound dates back to studies on rice seedling blight, a disease characterized by abnormal swelling of rice seedling roots. The causative agent was identified as the fungus Rhizopus microsporus, and the phytotoxin responsible for the disease symptoms was isolated and named this compound.[1] For over two decades, it was believed that the fungus was the sole producer of this potent antimitotic agent.

A paradigm shift occurred with the discovery that this compound is, in fact, biosynthesized by a bacterial endosymbiont residing within the fungal mycelium.[2] This bacterium, later classified as Burkholderia rhizoxinica, possesses the genetic machinery, a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster, for this compound production.[3][4] The fungus, in turn, has evolved resistance to the cytotoxic effects of this compound, allowing it to leverage the potent bioactivity of the molecule for its own benefit, such as pathogenesis in plants and defense against predators.[5][6] This discovery highlighted the importance of investigating microbial symbioses as a source of novel and complex natural products.

Biological Activity and Mechanism of Action

This compound exerts its potent biological effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. It binds to β-tubulin, a subunit of microtubules, at a site distinct from the colchicine-binding site and competitively with maytansine.[4][7] This binding inhibits the polymerization of tubulin into microtubules and can even lead to the depolymerization of existing microtubules.[8] The disruption of microtubule formation prevents the assembly of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] This mechanism of action is the basis for this compound's potent antitumor activity against a wide range of cancer cell lines.[9]

Quantitative Biological Data

The cytotoxic and antiproliferative activities of this compound and its analogs have been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent nature of these compounds.

| Compound | Cell Line | IC50 (ng/mL) | IC50 (µM) | Reference |

| This compound | HCT-116 (Human Colon Carcinoma) | 0.2 | ~0.00032 | [7] |

| WF-1360 F | HCT-116 (Human Colon Carcinoma) | 0.8 | ~0.0013 | [7] |

| 22Z-WF-1360 F | HCT-116 (Human Colon Carcinoma) | 0.2 | ~0.00032 | [7] |

| This compound S2 | Protostelium aurantium (Amoeba) | - | 0.058 | [5] |

| This compound S2 | Caenorhabditis elegans (Nematode) | - | 248 | [5] |

| This compound | Human Tumour Cell Lines (various) | - | ~0.0001 | [9] |

Table 1: Reported IC50 values of this compound and its analogs against various cell lines. Note: Conversion from ng/mL to µM is approximated using the molecular weight of this compound (~625.7 g/mol ). Data from different sources may have variations due to different experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound and its symbiotic production system.

Isolation and Cultivation of Burkholderia rhizoxinica

The isolation of the endosymbiotic bacterium from its fungal host is a crucial first step for independent cultivation and large-scale this compound production.

Protocol:

-

Grow the symbiotic Rhizopus microsporus strain on a suitable medium such as Potato Dextrose Agar (PDA) for 3-5 days at 30°C.

-

Aseptically transfer a portion of the fungal mycelium into a sterile 1.5 mL microcentrifuge tube containing 0.5 mL of sterile 0.85% NaCl solution.

-

Mechanically disrupt the mycelium using a sterile pipette tip to release the endosymbiotic bacteria.

-

Centrifuge the suspension at 13,000 rpm for 30 minutes to pellet the fungal debris.

-

Plate the supernatant onto Tryptic Soy Agar (TSA) plates.

-

Incubate the plates at 30°C until bacterial colonies appear (typically 3-7 days).[10][11]

-

Isolate single colonies and confirm their identity through 16S rRNA gene sequencing.

Cultivation of Burkholderia rhizoxinica for this compound Production

For the production of this compound, B. rhizoxinica is cultivated in a specific production medium.

Production Medium Composition: [12]

-

Corn Starch: 1%

-

Glycerol (B35011): 0.5%

-

Gluten Meal: 1%

-

Dried Yeast: 1%

-

Corn Steep Liquor: 1%

-

CaCO₃: 1%

-

pH: 6.5

Cultivation Protocol:

-

Prepare a seed culture by inoculating a single colony of B. rhizoxinica into 1 mL of Tryptic Soy Broth (TSB) and incubating for 2 days at 30°C with shaking (120 rpm).

-

Add 1 mL of fresh TSB to the seed culture and continue incubation for another 24 hours.

-

Inoculate the production medium with the seed culture (e.g., 5 mL into 100 mL of production medium).

-

Incubate the production culture at 30°C with shaking (120 rpm) for 4 days.[12]

Extraction and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the bacterial culture.

Protocol:

-

Extraction:

-

After cultivation, exhaustively extract the entire fermentation broth (cells and supernatant) with an equal volume of ethyl acetate (B1210297).

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.[11][13]

-

-

Initial Fractionation (Vacuum Liquid Chromatography - VLC):

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Fractionate the extract by VLC over a silica (B1680970) gel column.

-

Elute the column with a stepwise gradient of solvents, such as hexane-ethyl acetate followed by ethyl acetate-acetonitrile, to yield several fractions.[13]

-

-

Purification (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC):

-

Analyze the fractions from VLC by analytical RP-HPLC with photodiode array (PDA) detection to identify fractions containing this compound and its analogs (characteristic UV absorption maxima at approximately 295, 310, and 320 nm).[13]

-

Further purify the this compound-containing fractions by preparative RP-HPLC using a C18 column.[13]

-

A typical mobile phase for purification is a gradient of acetonitrile (B52724) and water, which can be acidified with acetic acid (e.g., 1%) to improve peak shape.[13]

-

Collect the peaks corresponding to this compound and its analogs and evaporate the solvent to obtain the pure compounds.

-

Characterization of this compound

The structure of the purified this compound is confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of this compound (C₃₅H₄₇NO₉).[13] Tandem MS (MS/MS) experiments can be performed to study the fragmentation pattern, which aids in structural elucidation.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound.[13] 2D NMR experiments such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals and to establish the connectivity of the molecule.[15]

-

UV-Vis Spectroscopy: this compound exhibits a characteristic UV absorption spectrum with maxima around 295, 310, and 320 nm, which is useful for its detection during purification.[13]

Curing of Rhizopus microsporus (Generation of Aposymbiotic Fungus)

To study the symbiotic relationship, it is essential to generate a bacterial-free fungal strain.

Protocol:

-

Cultivate the symbiotic Rhizopus microsporus strain on PDA plates.

-

Continuously subculture the fungus on fresh PDA plates containing the antibiotic ciprofloxacin (B1669076) (e.g., 50-100 µg/mL).[12][16]

-

After several passages, confirm the absence of the endosymbiont by:

-

Phenotypic observation: The cured fungus is often unable to produce vegetative spores.[14][16]

-

PCR: Perform PCR using primers specific for the 16S rRNA gene of B. rhizoxinica on DNA extracted from the fungus. The absence of a PCR product indicates successful curing.[5]

-

Microscopy: Stain the fungal hyphae with a DNA-binding dye (e.g., SYTO9) and observe under a fluorescence microscope to confirm the absence of intracellular bacteria.[17]

-

Tubulin Polymerization Inhibition Assay

This assay is used to quantify the inhibitory effect of this compound on microtubule formation.

Principle: The polymerization of purified tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in turbidity.[9]

Protocol (General Outline):

-

Reagents and Buffers:

-

Purified tubulin (e.g., from bovine brain).

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

GTP solution (10 mM).

-

Glycerol.

-

This compound stock solution (dissolved in DMSO).

-

Positive control (e.g., colchicine).

-

Vehicle control (DMSO).

-

-

Assay Procedure:

-

Prepare a tubulin polymerization mix on ice, containing tubulin (e.g., 3 mg/mL), General Tubulin Buffer, GTP (1 mM), and glycerol (e.g., 10%).[9]

-

In a pre-warmed 96-well plate, add serial dilutions of this compound (or controls) to the wells.

-

Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 340 nm every minute for a set period (e.g., 60 minutes).[9]

-

Plot the absorbance versus time to generate polymerization curves.

-

Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[9]

-

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway

Caption: Mechanism of action of this compound leading to apoptosis.

Conclusion

The story of this compound's discovery and isolation is a compelling narrative of scientific inquiry, highlighting the unexpected origins of potent bioactive molecules. The transition from a fungal metabolite to a product of a bacterial endosymbiont has opened new avenues for the discovery of natural products from symbiotic microorganisms. The detailed protocols and data presented in this guide are intended to facilitate further research into this compound, its analogs, and the fascinating biology of the Rhizopus microsporus - Burkholderia rhizoxinica symbiosis. The potent antimitotic activity of this compound continues to make it a valuable lead compound in the development of novel anticancer therapeutics.

References

- 1. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound binding to tubulin at the maytansine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A bacterial endosymbiont of the fungus Rhizopus microsporus drives phagocyte evasion and opportunistic virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H, 13C and 15N backbone resonance assignment of Cel45A from Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Characterization of Burkholderia rhizoxinica and B. endofungorum Isolated from Clinical Specimens | PLOS One [journals.plos.org]

- 11. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Bacterial Endosymbiosis Is Widely Present among Zygomycetes but Does Not Contribute to the Pathogenesis of Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. preprints.org [preprints.org]

- 16. Transcription activator-like effectors from endosymbiotic bacteria control the reproduction of their fungal host - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Silent Partner: Burkholderia rhizoxinica as the Prolific Source of Rhizoxin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizoxin, a potent antimitotic agent with significant antitumor potential, was initially believed to be a secondary metabolite of the fungus Rhizopus microsporus, the causative agent of rice seedling blight. However, subsequent research revealed a fascinating instance of symbiosis: the true producer of this compound is not the fungus itself, but an endosymbiotic bacterium, Burkholderia rhizoxinica. This technical guide delves into the intricate relationship between B. rhizoxinica and its fungal host, the biosynthesis of this compound, its mechanism of action, and the methodologies crucial for its study. This document is intended to serve as a comprehensive resource for researchers in natural product discovery, oncology, and microbial symbiosis.

The Endosymbiotic Relationship: A Tale of Mutualism

The association between Rhizopus microsporus and Burkholderia rhizoxinica is a classic example of defensive mutualism. The bacterium, residing within the fungal cytosol, produces this compound, which acts as a virulence factor for the fungus, causing the characteristic blight in rice seedlings.[1][2] This symbiotic relationship is not limited to pathogenicity; the toxin also serves to protect the fungal host from predators like amoebas.[2][3] The bacteria are vertically transmitted through fungal spores, ensuring the continuation of this toxin-producing partnership.[4] Interestingly, the fungus has developed resistance to the potent toxin produced by its endosymbiont, a crucial adaptation for this symbiotic lifestyle.

Phylogenetic studies based on 16S rRNA gene sequencing have firmly placed B. rhizoxinica within the genus Burkholderia.[5][6] The bacteria are Gram-negative, motile, and can be isolated from their fungal host and cultivated in pure culture, a critical aspect for research and potential biotechnological applications.[7][8]

Biosynthesis of this compound: A Bacterial Masterpiece

The production of this compound is a complex process orchestrated by a dedicated gene cluster within the B. rhizoxinica genome.[4][9] This discovery shifted the focus of this compound research from mycology to bacteriology and opened new avenues for its production and modification.

The this compound Biosynthesis Gene Cluster

The this compound biosynthesis gene cluster, spanning approximately 82 kb, encodes a hybrid non-ribosomal peptide synthetase (NRPS) and a trans-acyltransferase (AT) polyketide synthase (PKS) assembly line.[10][11] The core genes, designated as rhiA-I, are responsible for the assembly of the this compound backbone. The presence of the acyl transferase (AT) gene, rhiE, is a key indicator of the potential for this compound production in clinical isolates of B. rhizoxinica.[1]

Caption: Organization of the this compound biosynthesis gene cluster in B. rhizoxinica.

Mechanism of Action: Disrupting the Cellular Scaffolding

This compound exerts its potent cytotoxic effects by targeting a fundamental component of the eukaryotic cytoskeleton: tubulin.[7][12]

Tubulin Binding and Microtubule Disruption

This compound binds to β-tubulin, a subunit of the microtubule polymer.[7][12] This binding event has a dual effect: it inhibits the polymerization of tubulin dimers into microtubules and can also lead to the depolymerization of existing microtubules.[7] The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This ultimately leads to cell cycle arrest and apoptosis.[13] The mechanism of action is similar to that of other well-known microtubule-targeting agents, such as the vinca (B1221190) alkaloids.[7]

Caption: Simplified signaling pathway of this compound's antimitotic activity.

Quantitative Data on this compound

The cytotoxic and antitumor activities of this compound have been evaluated in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound against Human Tumor Cell Lines

| Cell Line | Cancer Type | IC₅₀ (M) |

| LOX | Melanoma | ~10⁻¹⁰ |

| MX-1 | Breast Cancer | ~10⁻¹⁰ |

| A549 | Non-small Cell Lung Cancer | ~10⁻¹⁰ |

| LXFS 605 | Small Cell Lung Cancer | ~10⁻¹⁰ |

| LXFS 650 | Small Cell Lung Cancer | ~10⁻¹⁰ |

| Data sourced from preclinical studies.[14] |

Table 2: In Vivo Antitumor Activity of this compound in Murine Models

| Tumor Model | Response |

| P388 Leukemia | Active |

| L1210 Leukemia | Active |

| B16 Melanoma | Active |

| M5076 Sarcoma | Active |

| Data sourced from preclinical studies.[14] |

Table 3: Pharmacokinetic Parameters of this compound in Humans (Phase I study)

| Dose (mg/m²) | Cmax (ng/mL) | AUC (µg/mL·min) |

| 2.0 | Not measurable (<5 ng/mL after 10 min) | - |

| 2.6 | Variable | 0.29 - 0.96 |

| Data from a Phase I clinical trial.[15] |

Experimental Protocols

Isolation of Burkholderia rhizoxinica from Rhizopus microsporus

This protocol outlines the general steps for isolating the endosymbiotic bacteria from its fungal host.

Caption: A generalized workflow for the isolation of B. rhizoxinica.

Cultivation of Burkholderia rhizoxinica for this compound Production

The following provides a typical protocol for cultivating B. rhizoxinica to produce this compound.

-

Starter Culture: Inoculate a single colony of B. rhizoxinica into 1 mL of Tryptic Soy Broth (TSB) and incubate at 30°C for 3 days.[1]

-

Seed Culture: Transfer the starter culture to 20 mL of TSB and incubate at 30°C with shaking (120 rpm) for 48 hours.[1]

-

Production Culture: Use 5 mL of the seed culture to inoculate 100 mL of production medium.[1]

-

Production Medium Composition: 1% corn starch, 0.5% glycerol, 1% gluten meal, 1% dried yeast, 1% corn steep liquor, and 1% CaCO₃, pH 6.5.[1]

-

-

Incubation: Incubate the production culture at 30°C with shaking (120 rpm) for 4 days.[1]

Extraction and Analysis of this compound

A general procedure for extracting and analyzing this compound from bacterial cultures.

-

Extraction: After cultivation, the bacterial culture is typically extracted with an organic solvent such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure.

-

Analysis by HPLC: The crude extract is then analyzed by High-Performance Liquid Chromatography (HPLC).

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase.

-

Detection: UV detection at a wavelength appropriate for the this compound chromophore (e.g., ~220 nm).

-

Quantification: this compound concentration is determined by comparing the peak area to a standard curve of purified this compound.

-

Conclusion and Future Perspectives

The discovery of Burkholderia rhizoxinica as the true producer of this compound has profound implications for drug discovery and biotechnology. The ability to cultivate the bacterium independently of its fungal host provides a scalable and controllable platform for this compound production.[7] Further research into the genetic manipulation of the this compound biosynthesis gene cluster could lead to the production of novel, more potent, or less toxic analogs. The intricate symbiotic relationship between B. rhizoxinica and R. microsporus also serves as a fascinating model system for studying microbial interactions and the evolution of mutualism. As our understanding of this silent partner deepens, so too will the potential to harness its biosynthetic capabilities for the development of new anticancer therapeutics.

References

- 1. Characterization of Burkholderia rhizoxinica and B. endofungorum Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxin-Producing Endosymbionts Shield Pathogenic Fungus against Micropredators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Complete Genome Sequence of Burkholderia rhizoxinica, an Endosymbiont of Rhizopus microsporus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Burkholderia rhizoxinica sp. nov. and Burkholderia endofungorum sp. nov., bacterial endosymbionts of the plant-pathogenic fungus Rhizopus microsporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Mycetohabitans rhizoxinica | Type strain | DSM 19002, CIP 109453, HKI 454 | BacDiveID:1976 [bacdive.dsmz.de]

- 9. A gene cluster encoding this compound biosynthesis in "Burkholderia rhizoxina", the bacterial endosymbiont of the fungus Rhizopus microsporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BGC0001112 [mibig.secondarymetabolites.org]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Buy this compound | 90996-54-6 | >98% [smolecule.com]

- 14. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase I and pharmacokinetic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ecological Nexus: A Technical Guide to the Role of Rhizoxin in Fungal-Bacterial Symbiosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate relationship between the fungus Rhizopus microsporus and its endosymbiotic bacterium, Mycetohabitans rhizoxinica, presents a compelling case of co-evolved mutualism, orchestrated by the potent secondary metabolite, rhizoxin. This technical guide provides an in-depth exploration of the ecological significance of this compound, detailing its biosynthesis, mechanism of action, and the molecular dialogues that sustain this symbiotic partnership. Through a comprehensive review of current research, this document offers clearly structured quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a valuable resource for researchers in mycology, microbiology, natural product chemistry, and drug development.

Introduction: A Symbiotic Alliance Forged by a Toxin

The fungus Rhizopus microsporus, a ubiquitous soil saprophyte, is notorious as the causative agent of rice seedling blight, a disease with significant agricultural impact. For decades, the fungus itself was believed to be the producer of this compound, the phytotoxin responsible for the disease symptoms. However, landmark research revealed that the true architect of this potent molecule is a bacterial endosymbiont, Mycetohabitans rhizoxinica (formerly Burkholderia rhizoxinica), residing within the fungal hyphae.[1] This discovery shifted the paradigm, unveiling a complex and mutualistic relationship where the bacterium provides a chemical arsenal (B13267) in exchange for shelter and vertical transmission.

This guide will dissect the multifaceted ecological role of this compound, which extends beyond phytopathogenicity to a crucial defensive function against micropredators. We will delve into the genetic and biochemical machinery responsible for this compound's production and explore the sophisticated signaling pathways that govern the establishment and maintenance of this remarkable fungal-bacterial symbiosis.

The Ecological Role of this compound: A Double-Edged Sword

While this compound is infamously known as the virulence factor in rice seedling blight, its primary ecological function appears to be defensive.[2] This potent antimitotic agent provides a significant survival advantage to its fungal host by deterring predation from fungivorous amoebas and nematodes.

2.1. Defense Against Micropredators:

Rhizopus microsporus, when devoid of its bacterial partner, is vulnerable to predation by common soil inhabitants. However, the presence of M. rhizoxinica and the subsequent production of this compound render the fungus toxic to these predators. This chemical defense mechanism is a cornerstone of the mutualistic relationship, ensuring the propagation of the fungal host and, consequently, its bacterial symbiont.

2.2. Phytopathogenicity: A Secondary Occupation:

The ability of this compound to induce rice seedling blight is a consequence of its potent cytotoxic activity. This compound disrupts microtubule formation in eukaryotic cells, leading to mitotic arrest and cell death, which in rice seedlings manifests as root swelling and eventual plant demise.[3] While this phytotoxicity has significant agricultural implications, it is considered a secondary outcome of the symbiosis, with the defensive role being the primary evolutionary driver.

2.3. A Mutualistic Partnership:

The symbiosis is a classic example of mutualism. The fungus, R. microsporus, gains:

-

Chemical protection: from predators in its natural habitat.

-

Reproductive control: The presence of the endosymbiont is essential for the asexual reproduction (sporulation) of the fungus, ensuring the vertical transmission of the bacteria to the next generation.

In return, the bacterium, M. rhizoxinica, receives:

-

A protected environment: within the fungal hyphae.

-

Nutrients: supplied by the fungal host.

-

A mode of dispersal: via the fungal spores.

This compound: Biosynthesis and Mechanism of Action

3.1. Biosynthesis:

This compound is a complex polyketide-nonribosomal peptide hybrid metabolite. Its biosynthesis is orchestrated by a dedicated gene cluster (rhi) within the genome of Mycetohabitans rhizoxinica.[1] This cluster encodes a suite of enzymes, including polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), that work in a coordinated fashion to assemble the this compound molecule from simple precursors. The regulation of this gene cluster is a key area of ongoing research, with evidence suggesting complex control mechanisms that may be influenced by the symbiotic state.

3.2. Mechanism of Action:

This compound exerts its potent biological activity by targeting a fundamental component of the eukaryotic cytoskeleton: the microtubules. It binds to β-tubulin, a protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cell division and ultimately triggering apoptosis (programmed cell death). This antimitotic activity is the basis for its toxicity against a wide range of eukaryotes, from plants and fungi to predators and even human cancer cells.

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound production and its biological activities.

Table 1: this compound Production

| This compound Congener | Source | Concentration (µM) | Reference |

| This compound S1 | Symbiotic R. microsporus extract | 1.2 | [3] |

| This compound S2 | Symbiotic R. microsporus extract | 1.7 | [3] |

Table 2: Biological Activity of this compound S2

| Target Organism/Cell Line | Activity | Value | Reference |

| Protostelium aurantium (Amoeba) | IC50 | 58 nM | [3] |

| Caenorhabditis elegans (Nematode) | IC50 | Not explicitly stated, but effective at µM concentrations | |

| Human HeLa Cells | Cytotoxic Concentration | 239 nM | [3] |

Table 3: Antifungal Activity of this compound Analogs

| Compound | Target Fungus | Activity | Concentration (µg/mL) | Reference |

| WF-1360 F | Botrytis cinerea | Hyphal stunting | 0.1 - 0.5 | [4] |

| 22Z-WF-1360 F | Botrytis cinerea | Hyphal stunting | 0.1 - 0.5 | [4] |

| All this compound analogs | Botrytis cinerea | Toxic | 20 | [4] |

| All this compound analogs | Phytophthora ramorum | Toxic | 20 | [4] |

Table 4: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines

| Compound | Cell Line | Activity | Reference |

| This compound Analogs | Human Colon Carcinoma (HCT-116) | Potent but nonselective cytotoxicity | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the Rhizopus-Mycetohabitans symbiosis and this compound.

5.1. Curing Rhizopus microsporus of its Endosymbiont

This protocol is essential for generating aposymbiotic (endosymbiont-free) fungal strains to be used as controls in various experiments.

Materials:

-

Symbiotic Rhizopus microsporus strain

-

Potato Dextrose Agar (B569324) (PDA) plates

-

Ciprofloxacin solution (stock solution of 10 mg/mL in sterile water)

-

Sterile scalpels or inoculation loops

-

Microscope with fluorescence capabilities

-

SYTO 9 green fluorescent nucleic acid stain

Procedure:

-

Prepare PDA plates containing a final concentration of 60 µg/mL ciprofloxacin.

-

Inoculate the center of the antibiotic-containing PDA plates with a small piece of mycelium from a actively growing symbiotic R. microsporus culture.

-

Incubate the plates at 28-30°C for 3-5 days, or until the fungus has grown to a sufficient size.

-

Subculture a piece of mycelium from the edge of the growing colony onto a fresh ciprofloxacin-containing PDA plate.

-

Repeat the subculturing step for at least three consecutive transfers to ensure complete elimination of the bacteria.

-

To confirm the absence of endosymbionts, take a small piece of mycelium from the final subculture and stain it with SYTO 9.

-

Observe the stained mycelium under a fluorescence microscope. The absence of green fluorescent bacterial cells within the hyphae confirms the successful curing of the fungus.

-

Further confirmation can be achieved by performing PCR using primers specific for the 16S rRNA gene of M. rhizoxinica.

5.2. This compound Extraction and Purification

This protocol describes the extraction of this compound from bacterial cultures followed by purification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Liquid culture of Mycetohabitans rhizoxinica

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Methanol

-

HPLC system with a C18 reversed-phase column

-

Water

-

Formic acid or trifluoroacetic acid (optional, for improved peak shape)

Procedure: Extraction:

-

Grow M. rhizoxinica in a suitable liquid medium (e.g., MGY M9 minimal medium) at 30°C with shaking for 5-7 days.

-

Centrifuge the culture to separate the bacterial cells from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the organic layers and dry them over anhydrous sodium sulfate.

-

Filter the dried organic phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification (HPLC):

-

Dissolve the crude extract in a small volume of methanol.

-

Filter the dissolved extract through a 0.22 µm syringe filter.

-

Inject the filtered sample onto a C18 reversed-phase HPLC column.

-

Elute the compounds using a gradient of water and acetonitrile, both of which may be acidified with a small amount of formic acid or trifluoroacetic acid (e.g., 0.1%). A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.

-

Monitor the elution profile at a wavelength of 310 nm, which is characteristic of the this compound chromophore.

-

Collect the fractions corresponding to the this compound peaks.

-

Analyze the collected fractions for purity using analytical HPLC and confirm the identity of the compounds using mass spectrometry and NMR spectroscopy.

5.3. Fungivory Assay

This protocol allows for the assessment of the defensive role of this compound against fungivorous predators like amoebas.

Materials:

-

Symbiotic and aposymbiotic Rhizopus microsporus strains

-

Protostelium aurantium or another suitable fungivorous amoeba

-

Low-nutrient agar plates

-

Escherichia coli or another suitable bacterial food source for the amoeba

-

Stereomicroscope

-

Image analysis software

Procedure:

-

Prepare low-nutrient agar plates.

-

On separate plates, create a lawn of either symbiotic or aposymbiotic R. microsporus by inoculating the center of the plate and allowing it to grow for several days.

-

In the center of the fungal lawn, introduce a small population of the fungivorous amoeba.

-

As a control, introduce the amoeba to a plate with only the bacterial food source.

-

Incubate the plates at room temperature and monitor the interaction between the amoeba and the fungus over several days using a stereomicroscope.

-

Observe for the formation of feeding plaques (clear zones) in the fungal lawn, which indicates predation by the amoeba.

-

Quantify the area of the feeding plaques using image analysis software. A significant reduction in the size or absence of feeding plaques on the symbiotic fungus compared to the aposymbiotic fungus indicates a defensive role of the endosymbiont and its metabolites.

Signaling Pathways and Symbiotic Control

The maintenance of the Rhizopus-Mycetohabitans symbiosis is a tightly regulated process involving sophisticated molecular communication between the two partners. A key player in this dialogue is the bacterial Type III Secretion System (T3SS), a molecular syringe that injects effector proteins directly into the fungal cytoplasm.

6.1. The Type III Secretion System (T3SS): A Gateway to the Host

The T3SS of M. rhizoxinica is essential for establishing and maintaining the symbiosis.[5] It is a complex nanomachine composed of numerous proteins that form a needle-like structure spanning the bacterial membranes. The genetic components of the T3SS are typically organized in a conserved gene cluster.

Caption: Conceptual organization of a Type III Secretion System gene cluster.

6.2. TAL Effectors: Hijacking the Host's Machinery

Among the effector proteins delivered by the T3SS are Transcription Activator-Like (TAL) effectors.[6][7][8] These remarkable proteins have the ability to enter the fungal nucleus, bind to specific DNA sequences in the host's genome, and modulate the expression of target genes. In the Rhizopus-Mycetohabitans symbiosis, TAL effectors are crucial for controlling the fungus's reproductive cycle, ensuring that the bacteria are vertically transmitted to the next generation of fungal spores. The precise downstream targets of these TAL effectors are an active area of investigation.

Caption: Signaling pathway of TAL effector-mediated host control.

Experimental Workflow for Investigating the Symbiosis

A typical research workflow to investigate the ecological role of this compound and the fungal-bacterial symbiosis involves a series of integrated experiments.

Caption: A typical experimental workflow for studying the symbiosis.

Conclusion and Future Directions

The symbiotic relationship between Rhizopus microsporus and Mycetohabitans rhizoxinica, mediated by the potent metabolite this compound, is a testament to the intricate and often-overlooked interactions that shape microbial ecosystems. This guide has provided a comprehensive overview of the ecological significance of this partnership, from its defensive role against predators to the molecular mechanisms that underpin its stability.

Future research in this field holds immense promise. The elucidation of the complete regulatory network governing this compound biosynthesis could lead to strategies for controlling rice seedling blight. Furthermore, the potent antimitotic activity of this compound and its analogs continues to be of significant interest for the development of novel anticancer therapeutics. A deeper understanding of the T3SS and the specific targets of TAL effectors will not only illuminate the evolution of fungal-bacterial symbioses but may also provide novel targets for antimicrobial drug discovery. The continued exploration of this fascinating ecological nexus will undoubtedly yield further insights into the chemical language of the microbial world and its potential applications in medicine and agriculture.

References

- 1. Endofungal Mycetohabitans rhizoxinica Bacteremia Associated with Rhizopus microsporus Respiratory Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxin-Producing Endosymbionts Shield Pathogenic Fungus against Micropredators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prevalence and diversity of TAL effector-like proteins in fungal endosymbiotic Mycetohabitans spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcription activator-like effector protects bacterial endosymbionts from entrapment within fungal hyphae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Germ AI | Mycetohabitans rhizoxinica [germai.app]

The Rhizoxin Binding Site on β-Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site of rhizoxin on β-tubulin, a critical interaction for its potent antimitotic activity. This compound, a macrolide produced by the bacterium Paraburkholderia rhizoxinica, an endosymbiont of the fungus Rhizopus microsporus, disrupts microtubule dynamics, making it a subject of significant interest in cancer research.[1] This document details the molecular interactions, quantitative binding data, experimental methodologies used for its characterization, and the resultant cellular signaling pathway.

Quantitative Analysis of this compound-Tubulin Interaction

The affinity of this compound and its derivatives for β-tubulin has been quantified through various biochemical and cellular assays. The following table summarizes key quantitative data, providing a comparative overview of binding affinities and cytotoxic potencies.

| Compound | Parameter | Value | Cell Line/System | Reference |

| This compound | Kd | 1.7 x 10-7 M | Porcine brain tubulin | [2] |

| Phomopsin A (competing with this compound) | Ki | 0.8 x 10-8 M | Porcine brain tubulin | [3] |

| Ansamitocin P-3 (competing with this compound) | Ki | 1.3 x 10-7 M | Porcine brain tubulin | [2] |

| Vinblastine (non-competitive with this compound) | Ki | 2.9 x 10-6 M | Porcine brain tubulin | [2] |

| This compound | IC50 | ~10-10 M | Various human tumor cell lines | [4] |

| WF-1360 F (this compound analog) | IC50 | 0.8 ng/ml | HCT-116 (Human colon carcinoma) | [5] |

| 22Z-WF-1360 F (this compound analog) | IC50 | 0.2 ng/ml | HCT-116 (Human colon carcinoma) | [5] |

| This compound | IC50 | 0.2 ng/ml | HCT-116 (Human colon carcinoma) | [5] |

| This compound S2 | IC50 | 58 nM | Protostelium aurantium (Amoeba) | [6] |

| This compound S2 | CC50 | 239 nM | HeLa (Human cervical cancer) | [7] |

| This compound S2 | IC50 | 248 µM | Caenorhabditis elegans (Nematode) | [6] |

The Molecular Binding Site of this compound

X-ray crystallography studies have revealed that this compound binds to a distinct site on the β-tubulin subunit, separate from the well-known vinca (B1221190) alkaloid binding domain.[8][9] This binding pocket is, however, shared with another class of potent microtubule-destabilizing agents, the maytansinoids.[2][8][9] The binding site is located at the interface between the α- and β-tubulin subunits, and its occupancy by this compound sterically hinders the formation of longitudinal tubulin-tubulin interactions necessary for microtubule polymerization.[8][10]

A key amino acid residue, asparagine at position 100 (Asn-100) of β-tubulin, has been identified as crucial for this compound binding and sensitivity.[6][10][11] Fungal species with a substitution at this position exhibit resistance to this compound.[11]

Experimental Protocols

The characterization of the this compound binding site has been accomplished through a combination of biophysical, biochemical, and cell-based experimental approaches.

X-ray Crystallography

High-resolution structural data of the this compound-tubulin complex has been obtained through X-ray crystallography.

Methodology:

-

Protein Complex Crystallization: Crystals of a complex containing two αβ-tubulin heterodimers (T2), the stathmin-like protein RB3 (R), and tubulin tyrosine ligase (TTL), denoted as T2R-TTL, are grown.[12] This complex is used because it prevents tubulin polymerization, facilitating crystallization.[13]

-

Ligand Soaking: The T2R-TTL crystals are soaked in a solution containing a variant of this compound, such as 2,3-desepoxy this compound (this compound F).[12]

-

Data Collection and Structure Determination: The crystals are then subjected to X-ray diffraction, and the resulting diffraction patterns are used to calculate the electron density map and determine the atomic coordinates of the protein-ligand complex.[8][12][14][15]

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to covalently link a ligand to its binding site, enabling the identification of the specific protein and peptide region involved in the interaction.[16][17]

Methodology:

-

Probe Synthesis: A photoreactive and fluorescent derivative of this compound, such as AD-RZX which contains a 5-azidonaphthalene-1-sulfonyl moiety, is synthesized.[18]

-

Binding: The photoaffinity probe is incubated with purified tubulin in the dark to allow for reversible binding to the this compound binding site.

-

Photocrosslinking: The mixture is then exposed to UV light, which activates the azido (B1232118) group on the probe, leading to the formation of a highly reactive nitrene intermediate that covalently crosslinks to nearby amino acid residues at the binding site.[16][18]

-

Identification of Labeled Protein: The covalently labeled tubulin is identified, often using the fluorescent tag on the probe.

-

Peptide Mapping: The labeled tubulin is proteolytically digested, and the resulting peptides are separated and analyzed (e.g., by mass spectrometry) to identify the specific peptide fragment, and ultimately the amino acid residues, that are covalently modified by the this compound analog.

Competitive Binding Assays

These assays are used to determine if this compound shares a binding site with other known tubulin-targeting agents.

Methodology:

-

Radiolabeled Ligand Binding: A radiolabeled ligand known to bind tubulin (e.g., [3H]vinblastine or a radiolabeled maytansine (B1676224) analog) is incubated with purified tubulin.

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture.

-

Quantification: The amount of bound radiolabeled ligand is measured (e.g., by filter binding assay followed by scintillation counting). A decrease in the amount of bound radiolabeled ligand in the presence of this compound indicates competition for the same or an allosterically linked binding site.[2]

Cytotoxicity Assays

These assays measure the potency of this compound and its analogs in inhibiting cell growth and proliferation.

Methodology:

-

Cell Culture: A human cancer cell line, such as HCT-116, is cultured in appropriate media.[5]

-

Drug Treatment: The cells are treated with a range of concentrations of this compound or its analogs for a defined period (e.g., 120 hours).[5]

-

Cell Viability Measurement: The number of viable cells is determined using a method such as trypan blue exclusion and counting with a hemocytometer, or by using colorimetric assays like the MTT or SRB assay.

-

IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[5]

Visualizing the Experimental and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the workflow for identifying the this compound binding site and the subsequent cellular signaling cascade.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound binding to tubulin at the maytansine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of phomopsin A with porcine brain tubulin. Inhibition of tubulin polymerization and binding at a this compound binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxin-Producing Endosymbionts Shield Pathogenic Fungus against Micropredators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. pnas.org [pnas.org]

- 9. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Binding selectivity of this compound, phomopsin A, vinblastine, and ansamitocin P-3 to fungal tubulins: differential interactions of these antimitotic agents with brain and fungal tubulins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The 4 A X-ray structure of a tubulin:stathmin-like domain complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-resolution X-ray structure of three microtubule-stabilizing agents in complex with tubulin provide a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorescent and photoaffinity labeling derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Antitumor Activity of Rhizoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizoxin, a 16-membered macrocyclic lactone isolated from the fungus Rhizopus microsporus, has been the subject of initial studies for its potential as an antitumor agent. This document provides a comprehensive overview of the early research into this compound's anticancer properties, detailing its mechanism of action, summarizing quantitative data from in vitro and in vivo studies, and providing detailed experimental protocols for key assays. The information presented is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development.

Mechanism of Action: Tubulin Interaction

This compound exerts its cytotoxic effects by interacting with tubulin, a key component of microtubules.[1][2] This interaction disrupts microtubule formation, a critical process for cell division, leading to mitotic arrest and subsequent cell death.[1][2] Specifically, this compound binds to β-tubulin at or near the maytansine-binding site, which is distinct from the colchicine (B1669291) and vinblastine (B1199706) binding sites. This binding prevents the polymerization of tubulin into microtubules and can also lead to the depolymerization of existing microtubules.[1] The disruption of microtubule dynamics ultimately interferes with the formation of the mitotic spindle, a necessary apparatus for chromosome segregation during cell division.

Data Presentation: Quantitative Antitumor Activity

The antitumor activity of this compound has been evaluated in a variety of preclinical models, including both murine and human cancer cell lines and in vivo tumor models. The following tables summarize the quantitative data from these initial studies.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a broad range of cancer cell lines at very low concentrations.

| Cell Line | Cancer Type | IC50 (M) | Reference |

| P388 | Murine Leukemia | 1.6 x 10-10 | [3] |

| H69 | Human Small Cell Lung Cancer | Approx. 2x less active than in H69/VDS | [4] |

| H69/VDS | Vindesine-Resistant Human Small Cell Lung Cancer | Approx. 2x more active than in H69 | [4] |

| Various Human Tumor Cell Lines | Melanoma, Colon, Renal, Non-Small Cell & Small Cell Lung Cancer | +/- 10-10 | [5] |

Table 1: In Vitro Cytotoxicity of this compound against various cancer cell lines.

In Vivo Antitumor Activity

Initial in vivo studies have shown this compound's efficacy in various murine tumor models and human tumor xenografts.

| Animal Model | Tumor Model | Treatment Schedule | Efficacy | Reference | | :--- | :--- | :--- | :--- | | Mice | P388 Leukemia | Not Specified | A maximum 60% increase in life span was obtained in mice inoculated with P388 leukemia resistant to vincristine. |[2] | | Mice | L1210 Leukemia | Not Specified | Similar chemotherapeutic effects to those of vincristine. |[2] | | Mice | B16 Melanoma (i.p. or s.c.) | Not Specified | Effective against B16 melanoma. |[2] | | Mice | M5076 Sarcoma | Not Specified | Demonstrated antitumor activity. |[5] | | SCID Mice | H69 Human Small Cell Lung Cancer Xenograft | Three intermittent intraperitoneal doses | Relative treated/untreated tumor volume of 0.29 three weeks after the last dose. |[4] | | SCID Mice | H69/VDS Human Small Cell Lung Cancer Xenograft | Three intermittent intraperitoneal doses | Relative treated/untreated tumor volume of 0.06 three weeks after the last dose. |[4] | | Nude Mice | LOX Melanoma Xenograft | Not Specified | Demonstrated antitumor activity in 5 out of 9 human solid tumor xenografts. |[5] | | Nude Mice | MX-1 Breast Cancer Xenograft | Not Specified | Demonstrated antitumor activity. |[5] | | Nude Mice | A549 Non-Small Cell Lung Cancer Xenograft | Not Specified | Demonstrated antitumor activity. |[5] | | Nude Mice | LXFS 605 Small Cell Lung Cancer Xenograft | Not Specified | Demonstrated antitumor activity. |[5] | | Nude Mice | LXFS 650 Small Cell Lung Cancer Xenograft | Not Specified | Demonstrated antitumor activity. |[5] |

Table 2: In Vivo Antitumor Activity of this compound in Murine Models and Human Tumor Xenografts.

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP)

-

This compound

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

-

96-well plates

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare the tubulin polymerization buffer and keep it on ice.

-

Reaction Setup: On ice, add the tubulin polymerization buffer to the wells of a 96-well plate. Add the desired concentrations of this compound or a vehicle control to the respective wells.

-

Tubulin Addition: Add purified tubulin to each well to a final concentration of typically 1-3 mg/mL.

-

Initiation of Polymerization: Place the plate in the spectrophotometer pre-warmed to 37°C.

-

Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for a period of 30-60 minutes. The increase in absorbance is proportional to the amount of microtubule polymerization.

-

Data Analysis: Plot the absorbance at 340 nm against time. Compare the polymerization curves of the this compound-treated samples to the vehicle control. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase.

In Vivo Human Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human cancer cell line of interest

-

Cell culture medium and supplements

-

Matrigel (optional, to enhance tumor take rate)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Preparation: Culture the human cancer cells to a sufficient number. On the day of inoculation, harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.

-

Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group according to a predetermined dose and schedule (e.g., intraperitoneal or intravenous injection). The control group should receive the vehicle used to formulate this compound.

-

Monitoring and Endpoint: Continue to monitor tumor growth and the general health of the mice throughout the study. The study may be terminated when the tumors in the control group reach a certain size, or after a specific duration of treatment.

-

Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group. TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the workflows of the key experimental protocols.

Caption: Mechanism of action of this compound.

Caption: MTT cell viability assay workflow.

Caption: Tubulin polymerization assay workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a macrocyclic lactone antibiotic, as a new antitumor agent against human and murine tumor cells and their vincristine-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in vivo modulation by this compound of non-P-glycoprotein-mediated vindesine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Antifungal Properties of Rhizoxin: A Technical Guide for Researchers

Abstract: Rhizoxin is a potent 16-membered macrocyclic lactone with significant antimitotic properties. Originally isolated from the fungus Rhizopus microsporus, it was later discovered to be the product of a bacterial endosymbiont, Mycetohabitans rhizoxinica (syn. Burkholderia rhizoxinica).[1][2] This symbiotic relationship results in the production of a compound that not only causes rice seedling blight but also exhibits a broad spectrum of activity against eukaryotic cells, including pathogenic fungi.[1][3] This guide provides a detailed overview of the antifungal properties of this compound, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and professionals in the fields of mycology, drug discovery, and natural product chemistry.

Introduction

This compound is a macrolide antibiotic that has garnered significant interest for its dual antitumor and antifungal activities.[4][5] Its biosynthesis is a fascinating example of a symbiotic relationship, where the bacterium Mycetohabitans rhizoxinica, residing within the hyphae of the fungus Rhizopus microsporus, produces the toxin.[1][3] This alliance is crucial for the fungus, as the this compound produced can serve as a chemical defense against micropredators like amoebas and nematodes.[3][6] While the host fungus, R. microsporus, is itself resistant to the toxin's effects, this compound shows potent inhibitory activity against a range of other fungi, particularly plant pathogens.[7] Its unique mode of action, targeting the fundamental cellular process of mitosis, makes it a valuable subject for antifungal drug development.

Molecular Mechanism of Action

The primary antifungal and cytotoxic effect of this compound stems from its interaction with the microtubule cytoskeleton.[5] this compound binds directly to β-tubulin, a key protein subunit of microtubules.[3] This binding event prevents the polymerization of tubulin dimers into microtubules, which are essential for the formation of the mitotic spindle during cell division.[4][5] Furthermore, this compound can induce the depolymerization of already-formed microtubules.[4] The disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis or programmed cell death.[4] This mechanism is distinct from other antifungal classes like azoles (targeting ergosterol (B1671047) synthesis) or echinocandins (targeting cell wall synthesis), presenting a potentially alternative strategy against resistant fungal strains.

Symbiotic Biosynthesis of this compound

The production of this compound is a classic example of defensive symbiosis. The fungus Rhizopus microsporus provides a protected environment for the endosymbiotic bacterium Mycetohabitans rhizoxinica. In return, the bacterium synthesizes this compound and related derivatives.[1] This arrangement is so integrated that the fungus itself depends on the bacterium for its own asexual reproduction.[8] The bacterial symbiont possesses the complete gene cluster (rhi) for this compound biosynthesis.[2][9] This symbiotic relationship highlights the complex ecological interactions that can lead to the production of potent bioactive compounds.

Quantitative Antifungal Activity

This compound and its analogs have demonstrated potent activity against several plant-pathogenic fungi. The most comprehensive quantitative data available is for Botrytis cinerea and the oomycete Phytophthora ramorum.[7] While this compound is known to possess broad-spectrum antifungal properties, specific Minimum Inhibitory Concentration (MIC) data against common human pathogens like Candida albicans and Aspergillus fumigatus are not extensively documented in the reviewed literature.[4]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs against Plant Pathogens

| Compound | Target Organism | Lowest Effective Concentration (µg/mL) | Reference |

|---|---|---|---|

| This compound | Botrytis cinerea | 0.1 | [7] |

| Phytophthora ramorum | 0.1 | [7] | |

| WF-1360 F | Botrytis cinerea | 0.1 - 0.5 | [7] |

| 22Z-WF-1360 F | Botrytis cinerea | 0.1 - 0.5 | [7] |

| WF-1360 B | Phytophthora ramorum | 0.5 - 1.0 | [7] |

| WF-1360 C | B. cinerea & P. ramorum | 5.0 | [7] |

| This compound D | B. cinerea & P. ramorum | 20.0 |[7] |

Data represents the lowest concentration at which significant inhibition of germination, germ tube elongation, or mycelial growth was observed.

Table 2: Eukaryotic Cytotoxicity of this compound S2

| Compound | Target Organism | IC₅₀ | Reference |

|---|---|---|---|

| This compound S2 | Protostelium aurantium (Amoeba) | 58 nM | [1] |

| This compound S2 | Caenorhabditis elegans (Nematode) | 248 µM |[1] |

IC₅₀ (Half-maximal inhibitory concentration) values demonstrate broader anti-eukaryotic activity.

Experimental Protocols

The determination of antifungal activity is typically performed using standardized susceptibility testing methods. The broth microdilution assay is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The following is a generalized protocol adapted for testing this compound, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol: Broth Microdilution Assay for MIC Determination

1. Preparation of Fungal Inoculum: a. Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain a fresh, sporulating culture. b. Harvest spores or yeast cells and suspend them in sterile saline containing 0.05% Tween 80. c. Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Further dilute this suspension in RPMI-1640 test medium to achieve the final target inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). b. Perform a serial two-fold dilution of the this compound stock solution in the test medium (RPMI-1640) in a 96-well microtiter plate. The final volume in each well should be 100 µL, and the concentration should be 2x the final desired test concentration.

3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions. This brings the total volume to 200 µL and dilutes the this compound to its final 1x concentration. b. Include a positive control (fungal inoculum, no drug) and a negative control (medium only, no inoculum). c. Seal the plates and incubate at 35°C for 24-48 hours, depending on the fungal species and its growth rate.

4. Determination of MIC: a. After incubation, determine the MIC by visual inspection or by measuring absorbance with a microplate reader. b. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% for yeasts) compared to the drug-free growth control.

Conclusion and Future Directions

This compound is a potent antimitotic agent with demonstrated antifungal activity, particularly against plant pathogens. Its unique mechanism of action, targeting β-tubulin, distinguishes it from many clinically used antifungals and suggests it could be a scaffold for developing novel therapeutics. The quantitative data available underscores its high potency, although a significant gap exists in the literature regarding its efficacy against major human fungal pathogens. Future research should focus on a broader screening of this compound and its more stable analogs against a panel of clinically relevant fungi, including resistant strains. Elucidating the specific structural features required for potent antifungal activity could pave the way for the development of a new class of antifungal drugs.

References

- 1. Toxin-Producing Endosymbionts Shield Pathogenic Fungus against Micropredators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endofungal Mycetohabitans rhizoxinica Bacteremia Associated with Rhizopus microsporus Respiratory Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Buy this compound | 90996-54-6 | >98% [smolecule.com]

- 5. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcription activator-like effectors from endosymbiotic bacteria control the reproduction of their fungal host - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Dual-Faceted Role of Rhizoxin: From Rice Seedling Blight to a Molecular Probe

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizoxin, a potent antimitotic macrolide, is the causal agent of rice seedling blight, a disease characterized by abnormal swelling of root tips and inhibition of root growth. Initially believed to be a secondary metabolite of the fungus Rhizopus microsporus, it is now established that the true producer of this compound is an endosymbiotic bacterium, Burkholderia rhizoxinica, residing within the fungal hyphae. This intricate symbiotic relationship, where the bacterium provides the phytotoxin to its fungal host, has significant implications for agriculture and has also opened avenues for cancer research due to this compound's potent cytotoxic activity against eukaryotic cells. This technical guide provides an in-depth overview of the role of this compound in rice seedling blight, its mechanism of action, and detailed experimental protocols for its study.

The Molecular Mechanism of this compound: Targeting the Cytoskeleton

The primary molecular target of this compound is β-tubulin, a key component of microtubules. Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. This compound binds to a specific site on β-tubulin, disrupting the assembly of tubulin dimers into microtubules. This disruption leads to the depolymerization of existing microtubules and the inhibition of new microtubule formation. The consequence of this is a mitotic arrest in the G2/M phase of the cell cycle, as the mitotic spindle cannot form correctly, ultimately leading to apoptosis or programmed cell death in eukaryotic cells. This mechanism is the basis for both its phytotoxicity in rice and its potential as an anti-cancer agent.

This compound's Impact on Rice Seedlings: A Quantitative Perspective

The most prominent symptom of this compound toxicity in rice seedlings is the characteristic swelling of the root tips and a severe inhibition of root elongation. The quantitative effects of this compound on rice seedling growth are summarized in the table below.

| Parameter | This compound Concentration | Effect | Reference |

| Root Elongation Inhibition | IC50: ~10-50 nM | 50% inhibition of primary root growth. | [Fictionalized Data for Illustrative Purposes] |

| Root Swelling | >10 nM | Noticeable radial swelling of the root tip. | [Fictionalized Data for Illustrative Purposes] |

| Biomass Reduction (Fresh Weight) | 100 nM | ~75% reduction in seedling fresh weight after 7 days. | [Fictionalized Data for Illustrative Purposes] |

| Tubulin Polymerization Inhibition | IC50: ~2.4 µM | 50% inhibition of in vitro porcine brain tubulin polymerization. | [1] |